molecular formula C19H17N3O2S B3653011 3-AMINO-N-(3-METHYLPHENYL)-5-OXO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE

3-AMINO-N-(3-METHYLPHENYL)-5-OXO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE

Cat. No.: B3653011
M. Wt: 351.4 g/mol
InChI Key: YKZYPHQCTSQYGI-UHFFFAOYSA-N
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Description

3-Amino-N-(3-methylphenyl)-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide is a thienoquinoline derivative characterized by a fused heterocyclic core containing sulfur (thiophene) and nitrogen (quinoline) atoms. The compound features a carboxamide group at position 2 and a 3-methylphenyl substituent on the amide nitrogen. Its molecular formula is C₂₂H₂₁N₃O₂S, with a molecular weight of 391.49 g/mol.

Properties

IUPAC Name

3-amino-N-(3-methylphenyl)-5-oxo-7,8-dihydro-6H-thieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-10-4-2-5-11(8-10)21-18(24)17-16(20)13-9-12-14(22-19(13)25-17)6-3-7-15(12)23/h2,4-5,8-9H,3,6-7,20H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZYPHQCTSQYGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C3=CC4=C(CCCC4=O)N=C3S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Amino-N-(3-methylphenyl)-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a thieno[2,3-b]quinoline core. Its molecular formula is C19H17N3O2SC_{19}H_{17}N_{3}O_{2}S with a molecular weight of approximately 351.42 g/mol. The structural features contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines.

  • In Vitro Studies :
    • The compound was tested on breast cancer cell lines MDA-MB-231 and MCF-7. It demonstrated significant cytotoxicity as measured by the MTT assay, indicating its potential as an anticancer agent .
    • Apoptosis assays revealed that treatment with the compound induced apoptosis in these cell lines, contributing to a reduction in the cancer stem cell (CSC) population .
  • Mechanism of Action :
    • The compound's mechanism involves the modulation of glycosphingolipid (GSL) expression on CSCs. It was observed that treatment led to a decrease in specific GSLs associated with tumor progression .
    • Metabolic profiling indicated alterations in key metabolic pathways such as glycolysis and gluconeogenesis following treatment with the compound .

Comparative Efficacy

A comparative analysis of similar quinoline derivatives suggests that those incorporating an amide group exhibit enhanced anticancer activities. For instance, derivatives with varied substituents have been shown to exert potent effects against multiple cancer types through oxidative stress-mediated mechanisms .

Case Studies and Research Findings

Several studies have explored the biological activity of thieno[2,3-b]quinoline derivatives:

StudyFindings
Study 1Demonstrated significant cytotoxicity against MDA-MB-231 and MCF-7 cells with a notable reduction in CSCs post-treatment .
Study 2Explored various quinoline derivatives showing promising results against lung and skin cancers; compounds showed enhanced potency when modified with specific functional groups .
Study 3Investigated the incorporation of an amide group into quinoline structures leading to improved anti-cancer efficacy and reduced side effects compared to traditional chemotherapeutics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-b]quinoline carboxamides exhibit significant pharmacological diversity depending on substituent variations. Below is a comparative analysis of structurally related compounds:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity Reference
3-Amino-N-(3-methylphenyl)-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide 3-Methylphenyl 391.49 Under investigation for anticancer activity; structural analog with enhanced solubility
3-Amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (Compound 1) 3-Chloro-2-methylphenyl 425.91 Potent cytotoxicity in ovarian cancer cells (SK-OV-3, OVCAR-3); superior to breast/prostate cancer studies
3-Amino-N-(4-chlorobenzyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide 4-Chlorobenzyl, 4,6-dimethyl 359.87 Anticancer activity (specific targets not fully elucidated)
3-Amino-N-(5-phenyl-1,2,4-thiadiazol-3-yl)-7,7-dimethyl-5-oxo-4-phenyl-...carboxamide 5-Phenylthiadiazolyl, 7,7-dimethyl 525.64 Screening compound for kinase inhibition; structural bulk may limit bioavailability
3-Amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (Compound 7) 3-Chlorophenyl 411.88 Inhibits phosphoinositide-specific phospholipase C; arrests breast cancer cell cycle (G2/M)

Structural and Functional Insights

  • Substituent Effects :

    • Halogenated Aryl Groups (e.g., 3-chloro): Enhance cytotoxicity, as seen in Compound 1 (IC₅₀ < 10 µM for ovarian cancer) and Compound 7 (GI₅₀ = 2.3 µM in breast cancer) . Chlorine atoms likely improve target binding via hydrophobic interactions or halogen bonding.
    • Methyl Groups : The 3-methylphenyl group in the target compound may improve metabolic stability compared to unsubstituted analogs, though this requires validation .
    • Bulkier Substituents (e.g., phenylthiadiazolyl): While increasing molecular weight, these groups may reduce solubility, as observed in the screening compound (MolPort-000-711-818) .
  • Therapeutic Potential: Compound 1 outperformed earlier thienoquinoline derivatives in ovarian cancer models, suggesting substituent positioning (3-chloro-2-methylphenyl) is critical for potency . Compound 7’s inhibition of phospholipase C highlights the role of thienoquinoline carboxamides in disrupting lipid signaling pathways in cancer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-AMINO-N-(3-METHYLPHENYL)-5-OXO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
3-AMINO-N-(3-METHYLPHENYL)-5-OXO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE

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